[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone
Description
[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone is a synthetic organic compound that features a pyrrolidine ring and a thiophene ring
Properties
IUPAC Name |
[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9-7-17-8-10(9)12(15)14-6-4-5-11(14)13(2,3)16/h7-8,11,16H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXUHHJGGHXQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)N2CCCC2C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Hydroxypropan-2-yl Group: This step involves the addition of a hydroxypropan-2-yl group to the pyrrolidine ring, which can be achieved through nucleophilic substitution reactions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate thiophene derivatives.
Final Assembly: The final step involves the formation of the methanone linkage between the pyrrolidine and thiophene rings.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxypropan-2-yl group, to introduce different functional groups.
Coupling Reactions: The thiophene ring can participate in various coupling reactions, such as Suzuki or Heck couplings, to form more complex structures.
Scientific Research Applications
[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone include:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidin-2-one, which are widely used in medicinal chemistry.
Thiophene Derivatives: Compounds containing a thiophene ring, such as 2-acetylthiophene, known for their electronic properties.
Methanone Derivatives: Compounds with a methanone group, such as benzophenone, used in various chemical applications.
The uniqueness of this compound lies in its combination of these structural motifs, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
